molecular formula C22H32N2O3 B5593383 N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide

N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide

Cat. No. B5593383
M. Wt: 372.5 g/mol
InChI Key: SAXCURZJCKBIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide" is a compound that belongs to the class of benzamides. It is of interest due to its structural complexity and potential biological activities.

Synthesis Analysis

The synthesis of benzamide derivatives, including those similar to the compound , often involves cyclization reactions under specific conditions. For instance, Browne et al. (1981) discussed the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, leading to the formation of pyrrole derivatives, a process that might be relevant to the synthesis of our compound of interest (Browne, Skelton, & White, 1981).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray crystallography. Browne et al. (1981) confirmed the structure of a related benzamide derivative using this method, establishing its configuration as the E-isomer (Browne, Skelton, & White, 1981).

Chemical Reactions and Properties

Benzamide derivatives are known to participate in various chemical reactions. For example, Fujio et al. (2000) synthesized a series of benzamides as selective agonists for the 5-HT1A receptor, demonstrating the chemical versatility of such compounds (Fujio et al., 2000).

Scientific Research Applications

Synthetic Methodologies and Chemical Structures

  • High-Yield Synthesis : A study demonstrated a simple and high-yield synthesis approach for related compounds, showcasing the potential for efficient production of complex benzamides for various applications (Bobeldijk et al., 1990).
  • Molecular Structure Analysis : The crystal and molecular structure of related benzamide compounds were determined, providing insights into the conformational dynamics and potential interaction sites for further chemical modifications (Prasad et al., 1979).

Pharmacological Applications

  • Histone Deacetylase Inhibition : N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide and its derivatives have been explored for their potential in inhibiting histone deacetylases, a key mechanism in the regulation of gene expression with implications for cancer therapy (Zhou et al., 2008).
  • Selective Receptor Agonism : Research has identified selective agonistic activity towards specific receptors, hinting at the potential for targeted therapeutic applications (Fujio et al., 2000).

Chemical Modifications and Bioactivity

  • Analgesic Properties Enhancement : Modifications in the chemical structure have been investigated to enhance analgesic properties, demonstrating the compound's versatility in developing pain management solutions (Ukrainets et al., 2015).
  • Hyperglycemic-Hypoglycemic Activity : Synthesis and evaluation of related benzamides have shown significant impacts on blood glucose levels, providing a foundation for the development of diabetes treatments (Yeung & Knaus, 1987).

Future Directions

The study of novel benzamide derivatives is a promising area of research in medicinal chemistry. This compound, with its unique combination of functional groups, could be of interest for further study. Potential research directions could include investigating its synthesis, characterizing its physical and chemical properties, and evaluating its bioactivity .

properties

IUPAC Name

N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-22(2,27)11-10-16-6-5-7-18(12-16)21(26)23-14-17-13-20(25)24(15-17)19-8-3-4-9-19/h5-7,12,17,19,27H,3-4,8-11,13-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXCURZJCKBIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2CC(=O)N(C2)C3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.